molecular formula C15H16ClN B2439341 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride CAS No. 2411308-84-2

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride

Cat. No.: B2439341
CAS No.: 2411308-84-2
M. Wt: 245.75
InChI Key: DOWFSNMXQYBYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride typically involves several steps. One common method includes the cyclopropanation of a suitable phenyl precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-{[1,1'-Biphenyl]-4-yl}cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride
  • 1-(4-Difluoromethoxyphenyl)cyclopropan-1-amine;hydrochloride

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific phenyl substitution, which may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c16-15(10-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNMOVWOIJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.